2-Chloro-3-(trichloromethyl)pyridine
Overview
Description
2-Chloro-3-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N . It has an average mass of 230.907 Da and a monoisotopic mass of 228.901962 Da .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H3Cl4N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The major use of this compound derivatives is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.91 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Preparation
2-Chloro-3-(trichloromethyl)pyridine (NP) has been studied in terms of its preparation, particularly by chlorinating 2-methylpyridine hydrochloride (MPCH) with chlorine. Research has focused on optimizing the reaction conditions to maximize the yield and purity of NP. For instance, Huang Xiao-shan (2009) found that using a mixture of triethanolamine and benzoylperoxide as a catalyst under specific conditions resulted in a NP content of 78.5% and a yield of 93.4% in the chlorination products (Huang Xiao-shan, 2009).
Thermodynamic Properties
The standard enthalpy of formation of 2-chloro-6-(trichloromethyl)pyridine has been determined using methods like rotating-bomb oxygen combustion calorimetry. Researchers like Z. Tan et al. (1989) provided significant insights into the thermodynamic behavior of this compound, which is crucial for understanding its stability and reactivity (Tan, Kamaguchi, Nagano, & Sakiyama, 1989).
Agricultural Applications
In agriculture, this compound has been explored for its potential to control nitrification in soils. C. Goring (1962) conducted laboratory and greenhouse studies to assess its effectiveness in controlling the nitrification of various fertilizers, highlighting its potential utility in agricultural practices (C. Goring, 1962).
Chemical Reactions and Interactions
The compound has been involved in various chemical reactions and interactions. For example, studies have looked at its behavior under basic conditions, examining reactions like the reduction to dichloromethyl derivative and the reversible nature of these reactions. Jon A. Orvik (1994) explored this, noting the inhibition by electron capture agents and acceleration by electron-donating agents, which is valuable for understanding its chemical behavior (Jon A. Orvik, 1994).
Pharmaceutical and Biochemical Intermediates
This compound also serves as an important intermediate in the synthesis of pharmaceuticals and biochemicals. Research has been conducted to summarize synthetic methods and explore its applications, particularly in herbicides. Li Zheng-xiong (2004) discussed these aspects, highlighting its role in the development of new chemical entities (Li Zheng-xiong, 2004).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .
Mode of Action
This compound interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, this compound also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .
Biochemical Pathways
The inhibition of the AMO pathway and urease enzyme by this compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .
Pharmacokinetics
It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .
Result of Action
The inhibition of Nitrosomonas by this compound leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process
Safety and Hazards
Biochemical Analysis
Biochemical Properties
For instance, it has been suggested that 2-Chloro-3-(trichloromethyl)pyridine may act against the methane monooxygenase enzyme system .
Cellular Effects
It has been observed that this compound can inhibit growth, CH4 oxidation, and NH4+ oxidation . These effects suggest that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-3-(trichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVGCQBQQFWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345740 | |
Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72648-12-5 | |
Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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